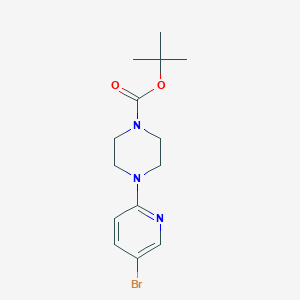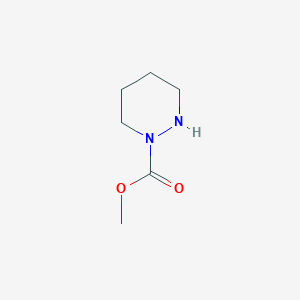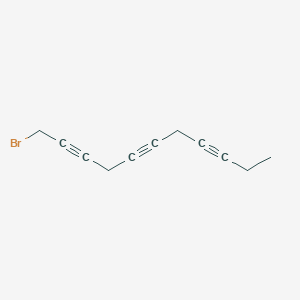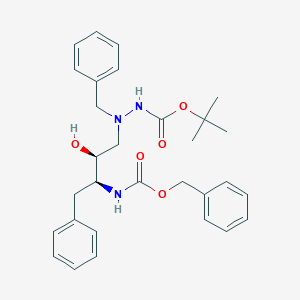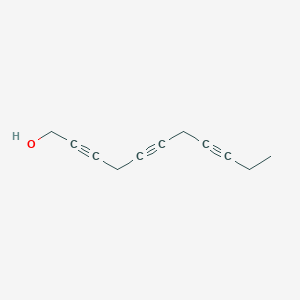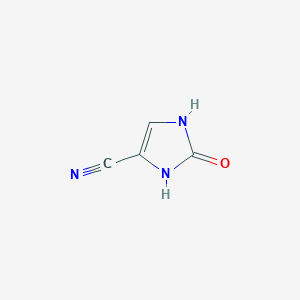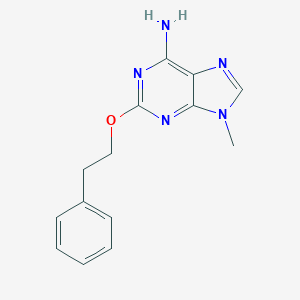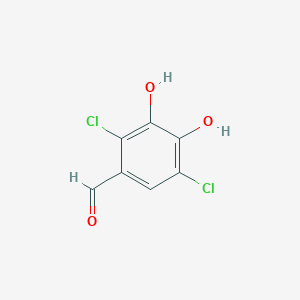![molecular formula C30H28Si B114436 Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- CAS No. 150096-53-0](/img/structure/B114436.png)
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) is a silane derivative, a type of organosilicon compound, which is composed of a silicon atom with four organic groups attached to it. It is a colorless liquid with a faint odor and is soluble in organic solvents. Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl) has a wide range of applications in the chemical, medical, and industrial fields. It is used as a reagent in the synthesis of organic compounds, as a catalyst in polymerization reactions, and as a surfactant in the manufacture of plastics.
Scientific Research Applications
Polymer Composites and Coatings
Silane compounds, including the one , are often used in the creation of polymer composites and coatings . They can enhance the interfacial adhesive strength, which makes them valuable for multi-materialization .
Water Treatment
Silane compounds can be used in water treatment processes . They can interact with other substances to remove impurities and improve the quality of water .
Surface Modification
Silane coupling agents are used to introduce functional groups onto the surfaces of particles . This can improve the adhesion of the inorganic/polymer interface .
Synthesis in Nanoparticles
Amino-silanized surfaces are used in many laboratories and in industrial processes, such as the synthesis of nanoparticles .
Ligand Immobilization
Silane compounds can be used for ligand immobilization . This process is crucial in many biochemical assays and tests .
Dyes and Organic Polymers
Silane compounds are used in the production of dyes and organic polymers . They can enhance the properties of these materials, making them more effective for their intended uses .
Reinforcing Agents
Silane compounds can be utilized as reinforcing agents . For example, they can enhance the ultimate strength of the prepared old corrugated container (OCC) fibers/high density polyethylene composites .
Surface Thermodynamic Properties
Silane compounds can be used to modify surface thermodynamic properties . This can be useful in a variety of applications, from industrial processes to scientific research .
properties
IUPAC Name |
dimethyl-bis(2-methyl-3H-cyclopenta[a]naphthalen-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-17-27-23-11-7-5-9-21(23)13-15-25(27)29(19)31(3,4)30-20(2)18-28-24-12-8-6-10-22(24)14-16-26(28)30/h5-18,29-30H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYCOQTXODFUOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1[Si](C)(C)C3C(=CC4=C3C=CC5=CC=CC=C54)C)C=CC6=CC=CC=C62 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)- | |
CAS RN |
150096-53-0 |
Source


|
| Record name | (Bis-2-methyl-indenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

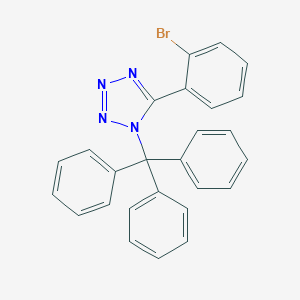
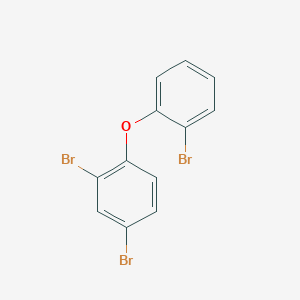
![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
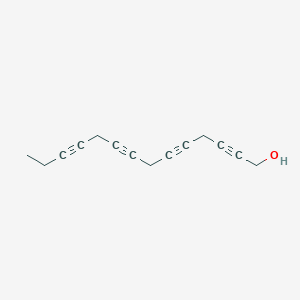
![Trimethyl-[(13S,17S)-13-methyl-3-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]azanium;diiodide](/img/structure/B114363.png)
